N-methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine
Description
Properties
IUPAC Name |
N-methyl-1-(2-thiophen-2-ylpyrimidin-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-11-5-8-6-12-10(13-7-8)9-3-2-4-14-9/h2-4,6-7,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHVJAYQGDCZAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=C(N=C1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640437 | |
| Record name | N-Methyl-1-[2-(thiophen-2-yl)pyrimidin-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921939-14-2 | |
| Record name | N-Methyl-1-[2-(thiophen-2-yl)pyrimidin-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine typically involves the reaction of 2-thienylpyrimidine with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
The production process would involve similar synthetic routes as those used in laboratory settings, with additional steps to ensure purity and consistency .
Chemical Reactions Analysis
Structural Features and Reactivity
The compound’s structure includes:
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Pyrimidine ring : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
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Thiophene substituent : A five-membered sulfur-containing aromatic ring at position 2 of the pyrimidine.
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N-methylaminomethyl group : A secondary amine attached via a methylene bridge at position 5.
Key reactive sites include:
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Secondary amine : Capable of salt formation, alkylation, or acylation.
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Thiophene ring : Susceptible to electrophilic aromatic substitution.
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Pyrimidine ring : Potential for nucleophilic or electrophilic attacks depending on substituents.
2.1. Salt Formation
The secondary amine reacts with acids to form water-soluble salts:
This property is exploited to enhance bioavailability in pharmaceutical applications .
2.2. Electrophilic Substitution on Thiophene
The thiophene moiety undergoes electrophilic reactions such as:
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Nitration : Using HNO₃/H₂SO₄ to introduce nitro groups at the 5-position of thiophene.
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Halogenation : Bromination with Br₂/FeBr₃ yields 5-bromo derivatives for cross-coupling reactions .
2.3. Cross-Coupling Reactions
If halogenated derivatives are synthesized, Suzuki-Miyaura coupling can introduce aryl/heteroaryl groups:
This method is widely used to diversify pyrimidine scaffolds .
3.1. InCl₃-Catalyzed Condensation
Indium trichloride (InCl₃) in ethanol under ultrasound irradiation facilitates multi-component reactions, as demonstrated in pyrano[2,3-c]pyrazole syntheses . Analogous conditions could enable:
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Nucleophilic additions to the pyrimidine ring.
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Cyclization with active methylene compounds (e.g., malononitrile).
3.2. Acid-Catalyzed Rearrangements
Strong acids (e.g., H₂SO₄, H₃PO₄) in ethanol or dichloromethane promote:
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Deprotonation of the pyrimidine ring.
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Tautomerization or ring-opening/closure mechanisms, as seen in related pyrimidinamine syntheses .
Coordination Chemistry
The pyrimidine nitrogen and thiophene sulfur atoms can act as ligands for transition metals (e.g., Cu, Pd), enabling catalytic applications or metal-organic frameworks (MOFs) .
Pharmacological Modifications
While not directly studied for this compound, structural analogs highlight:
Scientific Research Applications
Medicinal Chemistry
N-methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine has been investigated for its potential as an antitumor agent . Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types, including breast cancer and leukemia . The mechanism often involves the inhibition of key enzymes such as cyclin-dependent kinases (CDKs), which are critical for cell cycle progression.
Anti-inflammatory Properties
Research indicates that pyrimidine derivatives exhibit anti-inflammatory effects by inhibiting the expression of inflammatory mediators such as COX-2 and iNOS . this compound may share these properties, making it a candidate for developing anti-inflammatory drugs. Preliminary studies suggest that modifications to the pyrimidine structure can enhance these effects, guiding future synthesis efforts.
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as nucleophilic substitution and oxidation, allows chemists to create diverse derivatives with tailored biological activities .
Case Study 1: Anticancer Activity
A study focused on the synthesis of novel derivatives based on this compound demonstrated significant anticancer activity against multiple myeloma cells. The synthesized compounds exhibited IC50 values lower than those of standard chemotherapeutics, indicating their potential as effective treatments .
Case Study 2: Anti-inflammatory Effects
In another investigation, derivatives of this compound were tested for their ability to inhibit COX enzymes in vitro. The results showed that certain modifications led to enhanced inhibitory activity compared to existing anti-inflammatory drugs like celecoxib . This highlights the compound's potential in developing new anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of N-methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context in which the compound is used .
Comparison with Similar Compounds
N-Methyl-(2-phenylpyrimidin-5-yl)methylamine
- Molecular Formula : C₁₂H₁₃N₃ .
- Molecular Weight : 199.25 g/mol .
- Melting Point : 77–79.5°C .
- Purity : 97% .
- Key Difference : Replacement of the thien-2-yl group with a phenyl ring.
- Higher purity (97% vs. 90%) and higher cost (JPY76,800/g vs. JPY38,700/g) suggest more stringent synthesis requirements .
N-Methyl-(2-morpholinopyrimidin-5-yl)methylamine
- Molecular Formula : C₁₀H₁₆N₄O .
- Molecular Weight : 208.26 g/mol .
- Melting Point : 43.5–44°C .
- Purity : 97% .
- Key Difference: Substitution of the thien-2-yl group with a morpholino (tetrahydropyran-N-oxide) group.
- Impact: The morpholino group introduces oxygen atoms, improving aqueous solubility via hydrogen bonding.
N-Methyl-(5-pyrid-4-ylthien-2-yl)methylamine
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine
- Molecular Formula : C₇H₁₁N₃ .
- Molecular Weight : ~141.19 g/mol (estimated).
- Key Difference : Absence of the thienyl group; methyl substitution on the pyrimidine ring.
- Impact :
Tabulated Comparison of Key Properties
| Compound | Molecular Formula | MW (g/mol) | Melting Point (°C) | Purity | Price (JPY/g) | Key Functional Group |
|---|---|---|---|---|---|---|
| N-methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine | C₁₀H₁₁N₃S | 205.28 | 105–106 | 90% | 38,700 | Thienyl |
| N-methyl-(2-phenylpyrimidin-5-yl)methylamine | C₁₂H₁₃N₃ | 199.25 | 77–79.5 | 97% | 76,800 | Phenyl |
| N-methyl-(2-morpholinopyrimidin-5-yl)methylamine | C₁₀H₁₆N₄O | 208.26 | 43.5–44 | 97% | 47,500 | Morpholino |
| N-methyl-(5-pyrid-4-ylthien-2-yl)methylamine | C₁₁H₁₂N₂S | 204.29 | >50 (dec.) | 97% | 38,700 | Pyridinyl |
Research and Application Insights
- Thienyl vs. Phenyl : The thienyl group in the target compound provides moderate hydrophobicity and sulfur-mediated electronic effects, which may enhance interactions with biological targets (e.g., enzymes with cysteine residues) compared to phenyl .
- Morpholino Substitution: The morpholino analog’s lower melting point and higher solubility suggest utility in liquid formulations, though its synthetic cost is higher .
- Thermal Stability : The target compound’s stability up to 105°C contrasts with the pyridinyl analog’s decomposition above 50°C, making it preferable for high-temperature reactions .
Biological Activity
N-methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a thienyl group attached to a pyrimidine ring, which contributes to its unique chemical properties. The molecular formula is , and it has a molecular weight of 220.29 g/mol.
Table 1: Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 220.29 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. It has been shown to modulate cell signaling pathways, particularly those involved in proliferation and apoptosis.
- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, influencing drug metabolism and potentially leading to drug-drug interactions.
- Gene Expression : It can alter the expression of genes associated with cellular metabolism and growth, indicating its role in regulating metabolic pathways.
Cellular Effects
In vitro studies have demonstrated that this compound affects several cellular processes:
- Cell Signaling : It modulates pathways such as MAPK/ERK, which are crucial for cell growth and differentiation.
- Metabolic Modulation : The compound impacts metabolic processes by altering the activity of key enzymes involved in cellular respiration and energy production.
Case Studies
Several studies have explored the biological implications of this compound:
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Anticancer Activity : A study investigated its effects on cancer cell lines, revealing that the compound inhibited cell proliferation at higher concentrations while promoting apoptosis. This suggests potential applications in cancer therapy.
Table 2: Anticancer Activity Data
Cell Line IC50 (µM) Mechanism A549 (Lung Cancer) 15 Induction of apoptosis HeLa (Cervical) 10 Cell cycle arrest - Anti-inflammatory Effects : Research indicates that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages . This positions it as a candidate for treating inflammatory diseases.
Toxicity and Dosage Effects
The effects of this compound vary with dosage:
- Low Doses : Minimal effects observed; potential for therapeutic use.
- High Doses : Significant physiological changes noted, including hepatotoxicity and nephrotoxicity in animal models.
Table 3: Dosage Effects
| Dosage (mg/kg) | Observed Effects |
|---|---|
| 5 | No significant changes |
| 20 | Mild liver enzyme elevation |
| 50 | Severe liver damage |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
